

Synthesis protocol for 3-[(2-Hydroxyethyl)amino]propanoic acid

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Compound of Interest

Compound Name: 3-[(2-Hydroxyethyl)amino]propanoic acid

Cat. No.: B1617800

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An Application Note for the Synthesis of 3-[(2-Hydroxyethyl)amino]propanoic acid

Introduction and Significance

3-[(2-Hydroxyethyl)amino]propanoic acid (CAS No: 5458-99-1) is a secondary amino acid derivative featuring both a primary alcohol and a carboxylic acid functional group.^{[1][2]} Its bifunctional nature makes it a versatile building block in various chemical syntheses, including the development of novel pharmaceutical scaffolds and as a characterized impurity reference standard in drug manufacturing.^{[3][4]} This document provides a comprehensive guide to its synthesis, emphasizing a robust and accessible protocol suitable for researchers in organic chemistry and drug development.

The primary synthetic strategy discussed herein involves the nucleophilic ring-opening of β -propiolactone with ethanolamine. This method is efficient and proceeds via a well-understood mechanism, offering a direct route to the target molecule. We will delve into the mechanistic underpinnings of this reaction, provide a detailed step-by-step protocol, and outline the necessary safety precautions and characterization techniques.

Scientific Principles: Reaction Mechanism

The synthesis proceeds via a nucleophilic addition-elimination reaction, specifically the ring-opening of a strained lactone. The key steps are:

- **Nucleophilic Attack:** The nitrogen atom of ethanolamine, being a potent nucleophile, attacks the electrophilic β -carbon of the β -propiolactone ring. This is a classic S_N2 reaction on the saturated carbon, favored by the significant ring strain of the four-membered lactone.^[5]
- **Ring Opening:** This attack leads to the cleavage of the acyl-oxygen bond, opening the lactone ring and forming a zwitterionic intermediate.
- **Proton Transfer:** An intramolecular or intermolecular proton transfer occurs, resulting in the final stable product, **3-[(2-Hydroxyethyl)amino]propanoic acid**.

The high reactivity of β -propiolactone is central to this synthesis, but it also necessitates careful handling due to its hazardous nature.^[6] The reaction is typically performed at low temperatures to control the exothermic profile and minimize potential side reactions.

Experimental Protocol

This protocol details the synthesis of **3-[(2-Hydroxyethyl)amino]propanoic acid** on a laboratory scale.

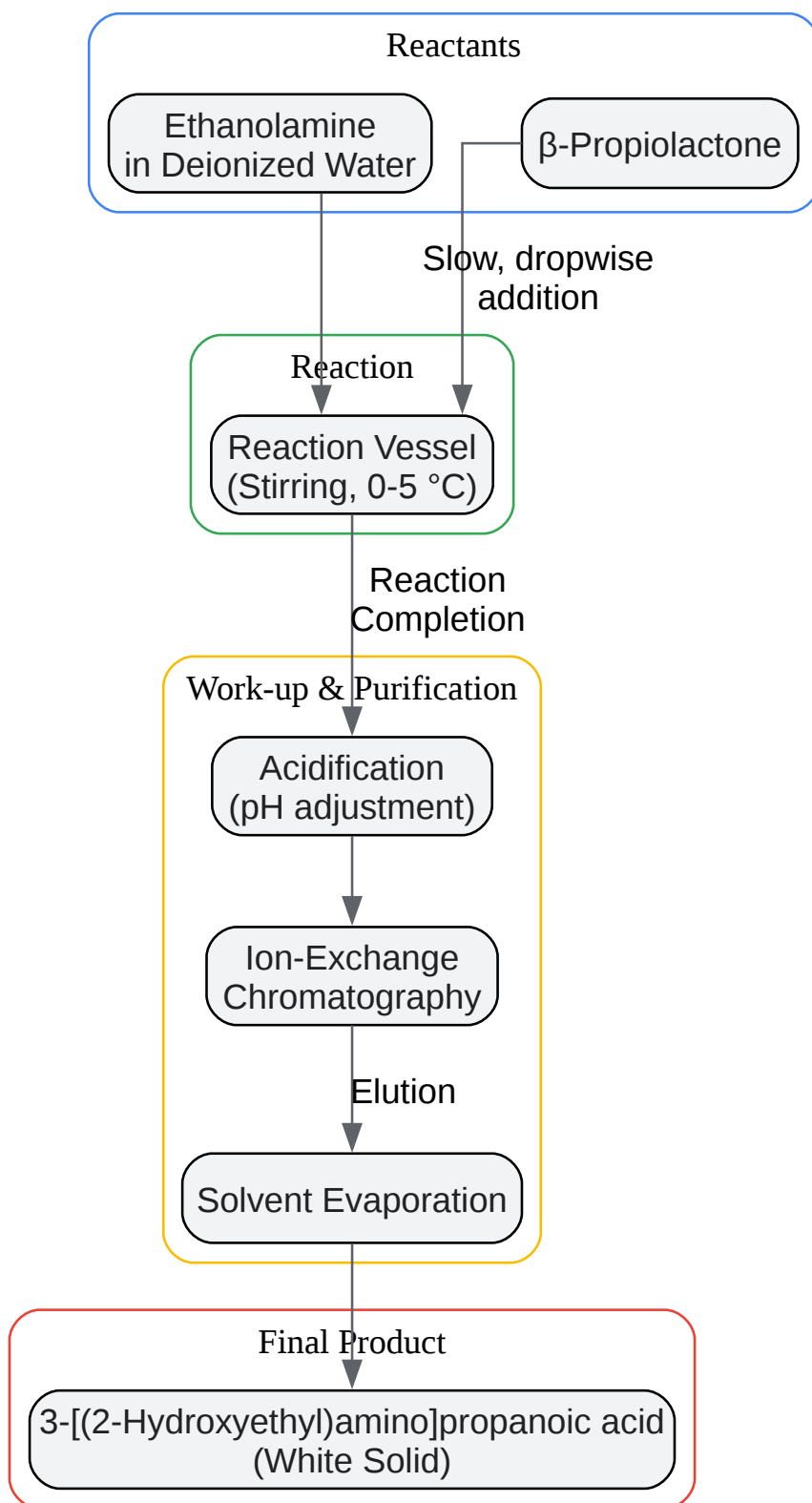
Mandatory Safety Precautions

- **Hazard Warning:** β -Propiolactone is classified as a hazardous compound and is reasonably anticipated to be a human carcinogen.^[6] All operations involving this reagent must be conducted in a certified chemical fume hood.
- **Personal Protective Equipment (PPE):** Wear appropriate PPE at all times, including a lab coat, chemical safety goggles, and nitrile gloves.^{[7][8]}
- **Emergency Preparedness:** Have access to an emergency shower and eyewash station. In case of skin contact, wash immediately with plenty of soap and water.^[8] In case of inhalation, move to fresh air.^[9]

Materials and Equipment

Reagent/Material	M.W. (g/mol)	CAS No.	Notes
Ethanolamine	61.08	141-43-5	Reagent grade, ≥99%
β-Propiolactone	72.06	57-57-8	(Caution: Carcinogen), ≥98.5%
Deionized Water	18.02	7732-18-5	Solvent
Hydrochloric Acid (HCl)	36.46	7647-01-0	Concentrated, for pH adjustment
Dowex® 50W-X8 Resin	-	11113-61-4	Cation-exchange resin, for purification
Ammonium Hydroxide	35.04	1336-21-6	2 M solution, for elution
Round-bottom flask (250 mL)			
Magnetic stirrer and stir bar			
Dropping funnel			
Ice bath			
pH meter or pH paper			
Rotary evaporator			
Glass chromatography column			

Synthesis Workflow Diagram



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Caption: Workflow for the synthesis of **3-[(2-Hydroxyethyl)amino]propanoic acid**.

Step-by-Step Procedure

- **Reaction Setup:** In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve ethanolamine (6.11 g, 0.10 mol) in 50 mL of deionized water. Place the flask in an ice bath and allow the solution to cool to 0-5 °C with gentle stirring.
- **Reagent Addition:** Cautiously add β -propiolactone (7.21 g, 0.10 mol) dropwise to the cold ethanolamine solution over a period of 30-45 minutes. Use a dropping funnel to maintain a slow and controlled addition rate. Crucial: Monitor the internal temperature to ensure it does not rise above 10 °C during the addition.
- **Reaction:** Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 12-16 hours to ensure the reaction goes to completion.
- **Purification via Ion-Exchange Chromatography:**
 - Prepare a column with Dowex® 50W-X8 cation-exchange resin. Wash the resin thoroughly with deionized water.^[10]
 - Acidify the reaction mixture to approximately pH 3 with concentrated HCl.
 - Load the acidified solution onto the prepared ion-exchange column. The product will bind to the resin.
 - Wash the column with 2-3 bed volumes of deionized water to remove any unreacted anionic or neutral species.
 - Elute the product from the resin using a 2 M aqueous solution of ammonium hydroxide. Collect the fractions and monitor for the presence of the product (e.g., using TLC with ninhydrin staining).
- **Isolation:** Combine the product-containing fractions and remove the solvent (water and excess ammonia) under reduced pressure using a rotary evaporator. The process may require co-evaporation with water to remove all traces of ammonia. This will yield the final product as a white to off-white solid.

- **Drying:** Dry the solid product under vacuum to a constant weight. The expected yield is typically in the range of 70-85%.

Product Characterization

To confirm the identity and purity of the synthesized **3-[(2-Hydroxyethyl)amino]propanoic acid**, the following analytical techniques are recommended.

Technique	Expected Results
¹ H NMR (D ₂ O)	δ ~3.4-3.6 (t, 2H, -N-CH ₂ -CH ₂ -OH), δ ~3.2-3.4 (t, 2H, -N-CH ₂ -CH ₂ -COOH), δ ~3.8-4.0 (t, 2H, -CH ₂ -OH), δ ~2.6-2.8 (t, 2H, -CH ₂ -COOH). Note: Chemical shifts are approximate and can vary. [11]
¹³ C NMR (D ₂ O)	δ ~175-180 (C=O), δ ~58-62 (-CH ₂ -OH), δ ~50-55 (-N-CH ₂ -), δ ~45-50 (-N-CH ₂ -), δ ~30-35 (-CH ₂ -COOH).
IR Spectroscopy (KBr)	Broad peak at 3300-2500 cm ⁻¹ (O-H and N-H stretching), strong peak at 1725-1700 cm ⁻¹ (C=O stretching of carboxylic acid), peak at ~1600 cm ⁻¹ (N-H bending), C-O stretching around 1320-1200 cm ⁻¹ . [12] [13]
Mass Spectrometry	Molecular Weight: 133.15 g/mol. [1] Expected [M+H] ⁺ : 134.08118. [14]

Conclusion

The protocol described provides a reliable and well-characterized method for the synthesis of **3-[(2-Hydroxyethyl)amino]propanoic acid**. The key to a successful synthesis is the careful and controlled handling of the hazardous reagent β-propiolactone and effective purification using ion-exchange chromatography to isolate the zwitterionic amino acid product. The final compound's identity should be rigorously confirmed using standard spectroscopic techniques.

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